2-Chloro-4-iodo-3-methylpyridine
Overview
Description
2-Chloro-4-iodo-3-methylpyridine is a halogenated building block . It is also known as 2-Chloro-4-iodo-3-picoline . Its molecular formula is C6H5ClIN .
Molecular Structure Analysis
The molecular weight of 2-Chloro-4-iodo-3-methylpyridine is 253.47 . The SMILES string representation isCc1c(Cl)nccc1I
. Physical And Chemical Properties Analysis
2-Chloro-4-iodo-3-methylpyridine is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid include light sensitivity and air sensitivity .Scientific Research Applications
Halogen/Halogen Displacement
2-Chloro-4-iodo-3-methylpyridine has been studied in the context of halogen/halogen displacement reactions. Research by Schlosser and Cottet (2002) revealed that heating with bromotrimethylsilane can convert 2-chloropyridine into 2-bromopyridine and subsequently into iodopyridine compounds through halogen exchange, indicating the potential of 2-chloro-4-iodo-3-methylpyridine in such chemical transformations (Schlosser & Cottet, 2002).
Purification Studies
Su Li (2005) focused on the purification of similar compounds like 2-Chloro-5-trichloromethylpyridine, which is an important intermediate in various medicinal and pesticide applications. The study utilized extraction, distillation, and chromatography for purification, achieving over 99% purity, suggesting methods that could be applicable to 2-Chloro-4-iodo-3-methylpyridine (Su Li, 2005).
Vibrational and Electronic Analyses
A study by Velraj, Soundharam, and colleagues (2015) investigated similar compounds, analyzing their molecular structures, vibrational wavenumbers, and electronic properties. These findings offer insights into the molecular characteristics of 2-Chloro-4-iodo-3-methylpyridine, which could guide its application in various scientific fields (Velraj et al., 2015).
Synthesis and Application in Cement
Research on 2-chloro-3-amino-4-methylpyridine, a closely related compound, has been conducted by Fan (2008), focusing on its synthesis and potential application in cement. The study offers a perspective on the utility of similar compounds in industrial applications (Fan, 2008).
Comparative Studies on Structural Properties
Arjunan et al. (2012) conducted a comparative study on 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine, examining their vibrational and electronic structure. This research adds to the understanding of the structural and chemical properties of pyridine derivatives, including 2-Chloro-4-iodo-3-methylpyridine (Arjunan et al., 2012).
Safety And Hazards
2-Chloro-4-iodo-3-methylpyridine can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of soap and water . If eye irritation occurs, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
2-chloro-4-iodo-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCRABJNJRAJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435387 | |
Record name | 2-Chloro-4-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-3-methylpyridine | |
CAS RN |
153034-88-9 | |
Record name | 2-Chloro-4-iodo-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153034-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-iodo-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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